O,O-Diethyl hydrogen thiophosphate

描述

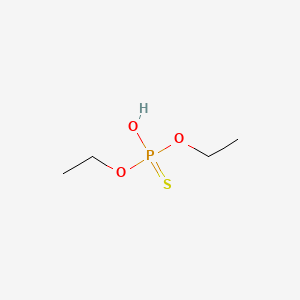

O,O-Diethyl hydrogen thiophosphate is an organic thiophosphate compound that serves as the diethyl ester of phosphorothioic acid. It is characterized by the presence of a thiophosphoric acid functional group, with the general structure ROP(OR’)(OR’‘)=S, where R, R’, and R’’ are organic groups . This compound is commonly used in various industrial and agricultural applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: O,O-Diethyl hydrogen thiophosphate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with sulfur in the presence of a base such as triethylamine. This reaction typically occurs under solvent-free conditions using microwave irradiation, which enhances the reaction rate and yield . Another method involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base, leading to the formation of O,O’-dialkyl thiophosphate anions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also emphasizes safety and environmental considerations, such as minimizing the use of hazardous solvents and reducing waste generation .

化学反应分析

Preparation

O,O-Diethyl hydrogen thiophosphate can be produced by the reaction of phosphorus pentasulfide with ethanol :

Reactions with Bases

This compound reacts with bases to form salts, such as ammonium diethyl dithiophosphate .

Reaction with Metal Oxides

This compound reacts with zinc oxide to produce zinc dithiophosphate, which is utilized as an oil additive :

Alkylation Reactions

O,O'-dialkyl thiophosphoric acids react with alkyl halides in the presence of a base, providing a direct route to phosphorothioates via O,O'-dialkyl thiophosphate anion formation . Studies on the reaction of ambident nucleophile ammonium O,O'-diethyl thiophosphate with benzyl halides and tosylate in different solvents show that only S-alkylation is obtained .

Acylation Reactions

The reaction of triethylammonium O,O'-diethyl thiophosphate with benzoyl chloride gives benzoyl O,O'-diethyl phosphorothioate with O-acylation product .

Hydrolysis and Metabolism

Metabolism of organophosphates, like this compound, occurs principally by oxidation, by hydrolysis via esterases, and by reaction with glutathione. Demethylation and glucuronidation may also occur . Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates and can inactivate some organophosphates through hydrolysis .

Photochemical Reactions

Thiophosphate can be formed as an intermediate during oxidation chemistry involving phosphite and hypophosphite under UV light and . Thiophosphate (PSO33−) has been reported to be an efficient reagent for the formation of thioamides from nitriles and for phosphorylation reactions .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₄H₁₁O₃PS

- Molecular Weight : 170.17 g/mol

- CAS Number : 2465-65-8

O,O-Diethyl hydrogen thiophosphate is the diethyl ester of phosphorothioic acid and serves as a precursor to various organophosphate compounds, including insecticides. Its structure includes a phosphorus atom bonded to two ethyl groups and a thiol group, which contributes to its reactivity and biological activity .

Agricultural Applications

This compound is primarily utilized in agriculture as an insecticide and pesticide. Its effectiveness arises from its ability to inhibit acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death of the target pests.

Pesticide Development

The compound is involved in the synthesis of various pesticides, including:

- Diazinon : A widely used insecticide that metabolizes into diethylthiophosphate, which is a significant metabolite found in environmental samples .

- Terbufos : An organophosphate insecticide produced from diethyl dithiophosphoric acid, which is derived from this compound .

Metabolic Pathways

This compound undergoes metabolic transformation in organisms, primarily through hydrolysis and oxidation processes. Key metabolites include diethylthiophosphate and other derivatives that exhibit varying degrees of toxicity.

Human Metabolism

In humans, this compound is recognized as a xenobiotic metabolite with potential health implications:

- Toxicity : It has been linked to DNA damage in hepatic cell lines and alterations in sperm chromatin condensation among agricultural workers exposed to organophosphates .

- Biochemical Reactions : The metabolism involves cytochrome P450 enzymes that convert it into more toxic forms, emphasizing the importance of understanding individual susceptibility based on genetic polymorphisms .

Toxicological Studies

The compound's toxicological profile has been extensively studied due to its implications for human health and environmental safety.

Genotoxicity

Research indicates that this compound can induce genotoxic effects:

- Studies have shown a correlation between urinary levels of diethylthiophosphate and increased frequency of sperm aneuploidy among exposed populations .

- The compound's ability to cause cytotoxic effects in human peripheral blood mononuclear cells highlights its potential as a genotoxic agent .

Agricultural Worker Exposure

A notable case study examined rural agricultural workers exposed to organophosphates, revealing:

- Increased urinary levels of diethylthiophosphate correlated with reproductive health issues.

- The study underscored the need for monitoring pesticide exposure to mitigate health risks associated with chronic exposure to organophosphates .

Environmental Impact Studies

Environmental studies have focused on the degradation of this compound in soil and water systems:

作用机制

The mechanism of action of O,O-Diethyl hydrogen thiophosphate involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as phosphotriesterase, which plays a role in the hydrolysis of organophosphates . The compound’s effects are mediated through its ability to form covalent bonds with active sites of enzymes, leading to their inactivation. This mechanism is particularly relevant in its use as a pesticide, where it disrupts the normal functioning of pests’ nervous systems .

相似化合物的比较

- O,O-Diethyl thiophosphate (potassium salt)

- Diethyl dithiophosphate

- Dimethylthiophosphate

- Methylphosphonothioic acid O-ethyl ester

- Sulfotep

- Phosphorothioic O,O,O-acid

Comparison: O,O-Diethyl hydrogen thiophosphate is unique due to its specific ester configuration and thiophosphoric acid functional group. Compared to similar compounds, it exhibits distinct reactivity patterns and biological activities. For instance, diethyl dithiophosphate has a different sulfur configuration, leading to variations in its chemical behavior and applications .

生物活性

O,O-Diethyl hydrogen thiophosphate (DEHTP) is an organophosphate compound that falls under the category of thiophosphate diesters. This compound is structurally characterized by the presence of a thiophosphate functional group, which significantly influences its biological activity. DEHTP is known for its potential toxicity and its role in various biochemical processes, particularly in relation to enzyme inhibition and metabolic pathways.

- Chemical Formula : CHOPS

- Molecular Weight : 170.17 g/mol

- CAS Number : 5871-17-0

DEHTP's biological activity primarily stems from its ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine at synaptic clefts, resulting in prolonged stimulation of postsynaptic receptors, which can cause neurological symptoms and toxicity.

Key Reactions

-

Inhibition of Cholinesterase :

- DEHTP covalently binds to serine residues in the active site of AChE, preventing the hydrolysis of acetylcholine.

- This reaction is crucial in understanding the acute toxicity associated with organophosphate exposure.

- Metabolic Pathways :

Acute Toxicity

Acute exposure to DEHTP can lead to symptoms such as:

- Muscle twitching

- Respiratory distress

- Convulsions

The severity of these symptoms correlates with the dose and duration of exposure. Studies indicate that ingestion of less than 40 grams can be fatal, highlighting its high toxicity .

Chronic Effects

Chronic exposure to DEHTP has been associated with:

- Neurological sequelae, including cognitive deficits and motor dysfunction.

- Alterations in reproductive health, particularly affecting sperm quality .

Research Findings

Recent studies have explored the biochemical implications of DEHTP exposure:

Case Studies

- Occupational Exposure : A study conducted on agricultural workers exposed to organophosphates reported elevated levels of urinary diethyl phosphate metabolites, correlating with decreased cholinesterase activity and increased oxidative stress markers .

- Environmental Impact : Research indicated that DEHTP is highly toxic to aquatic organisms, raising concerns about its environmental persistence and bioaccumulation .

属性

IUPAC Name |

diethoxy-hydroxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3,(H,5,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUWKAXTAVNIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5852-63-1 (hydrochloride salt), 5871-17-0 (potassium salt) | |

| Record name | O,O-Diethyl phosphorothionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9052844 | |

| Record name | O,O-Diethyl phosphorothionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diethylthiophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2465-65-8, 5871-17-0 | |

| Record name | O,O-Diethyl phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O-Diethyl phosphorothionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O-Diethyl phosphorothionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-DIETHYL PHOSPHOROTHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FND2ADQ374 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethylthiophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。